molecular formula C17H24N2O2 B7474031 1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one

1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No. B7474031
M. Wt: 288.4 g/mol
InChI Key: MMXKSUFNVVWEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one, also known as DMBA-Pip, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of piperazine derivatives and has been extensively studied for its potential applications in different fields.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one involves its binding to the sigma-1 receptor. This receptor is a chaperone protein that is involved in the regulation of various cellular processes. 1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been shown to activate the sigma-1 receptor, leading to the modulation of various signaling pathways in the brain. This modulation can result in changes in neurotransmitter release, which can affect various physiological processes.
Biochemical and Physiological Effects:
1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the release of certain neurotransmitters such as dopamine, norepinephrine, and serotonin. This effect has been attributed to the activation of the sigma-1 receptor. In addition, 1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. In addition, it has been extensively studied and has a well-established mechanism of action. However, one limitation of using 1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one in lab experiments is its potential toxicity. This compound has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one in scientific research. One potential application is in the development of novel drugs for the treatment of various neurological disorders. The activation of the sigma-1 receptor by 1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been shown to have therapeutic potential for the treatment of conditions such as depression, anxiety, and neuropathic pain. In addition, 1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one can be used as a tool to study the function of the sigma-1 receptor and its role in various physiological processes. Finally, further studies are needed to determine the safety and efficacy of 1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one in human subjects, which could lead to the development of new drugs with improved therapeutic potential.
Conclusion:
In conclusion, 1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one is a unique compound that has several potential applications in scientific research. It has a well-established mechanism of action and has been extensively studied for its potential therapeutic effects. However, its potential toxicity at high concentrations can limit its use in certain experiments. Further studies are needed to determine the safety and efficacy of 1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one in human subjects and to explore its potential applications in the development of novel drugs for the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one involves the reaction of 2,5-dimethylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then subjected to a reaction with 2-methylpropan-1-one to yield 1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been used in various scientific research studies due to its unique properties. One of the primary applications of this compound is in the field of neuroscience, where it has been used as a tool to study the function of certain receptors in the brain. 1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.

properties

IUPAC Name

1-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12(2)16(20)18-7-9-19(10-8-18)17(21)15-11-13(3)5-6-14(15)4/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXKSUFNVVWEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one

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